molecular formula C25H29N3O3 B11417170 N-(4-Ethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

N-(4-Ethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Cat. No.: B11417170
M. Wt: 419.5 g/mol
InChI Key: KMUYXZLPAVKGAR-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of multiple functional groups, including an ethoxyphenyl group and a diazaspirodecane core, makes it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4One common method involves the [2+2] ketene-imine cycloaddition (Staudinger reaction), which is used to form the spirocyclic structure . The reaction conditions often include the use of ceric ammonium nitrate as an oxidizing agent to achieve oxidative N-deprotection .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative N-deprotection with ceric ammonium nitrate yields N-dearylated 2-azetidinones .

Scientific Research Applications

N-(4-Ethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biological pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Its stability and reactivity make it a potential candidate for various industrial applications, including the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide would depend on its specific interactions with molecular targets. The compound’s structure suggests that it could interact with various enzymes or receptors, potentially inhibiting or activating specific biological pathways. Further research would be needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness can result in distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(8-methyl-3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide

InChI

InChI=1S/C25H29N3O3/c1-3-31-21-11-9-20(10-12-21)26-22(29)17-28-24(30)23(19-7-5-4-6-8-19)27-25(28)15-13-18(2)14-16-25/h4-12,18H,3,13-17H2,1-2H3,(H,26,29)

InChI Key

KMUYXZLPAVKGAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCC(CC3)C)C4=CC=CC=C4

Origin of Product

United States

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